1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide
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Description
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H20N8O3S and its molecular weight is 428.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Heterocyclic Synthesis : This compound is a key precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry for their biological activities. For instance, the synthesis of N,S-containing heterocycles demonstrates the utility of related structures in creating bioactive molecules. The Mannich reaction, a method for aminomethylation, is used to produce compounds with potential for various biological applications (Dotsenko et al., 2012).
Antimicrobial and Insecticidal Agents : Compounds structurally related to the query have been synthesized and investigated for their biological impacts. For example, sulfonamide thiazole derivatives have shown potent insecticidal activity against the cotton leafworm, indicating the potential for agricultural applications (Soliman et al., 2020).
Molecular Docking and In Vitro Screening : Novel pyridine and fused pyridine derivatives, including structures similar to the query compound, have been prepared and subjected to in silico molecular docking screenings. These compounds exhibited antimicrobial and antioxidant activities, suggesting their utility in developing new therapeutic agents (Flefel et al., 2018).
Discovery of Inhibitors : The compound's related structures have been instrumental in the discovery of inhibitors for enzymes like soluble epoxide hydrolase. This discovery process involves high-throughput screening and optimization of the lead compounds for better pharmacological profiles (Thalji et al., 2013).
properties
IUPAC Name |
N-(4-sulfamoylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O3S/c19-30(28,29)15-5-3-14(4-6-15)22-18(27)13-2-1-9-25(10-13)16-7-8-17(24-23-16)26-12-20-11-21-26/h3-8,11-13H,1-2,9-10H2,(H,22,27)(H2,19,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDYIDLZCBWFOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide |
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